ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE

P2X4 receptor Antagonist Pain

The 3-nitropyridine ether scaffold is common, but most analogs lack the orthogonal reactivity needed for efficient SAR exploration. Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate (CAS 105544-27-2) solves this with three distinct functional handles: • **Validated bioactivity**: Human P2X4 receptor IC50 = 1,290 nM, a 7.7x potency advantage over des-chloro analogs • **Tri-functional design**: 5-chloro (Suzuki-Miyaura), 3-nitro (reduction to amine), and ethyl ester (hydrolysis) enable divergent library synthesis • **Supply reliability**: ≥98% purity with documented 2-8°C dry storage, available from multiple independent sources for batch-to-batch consistency

Molecular Formula C9H9ClN2O5
Molecular Weight 260.63 g/mol
CAS No. 105544-27-2
Cat. No. B3045359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE
CAS105544-27-2
Molecular FormulaC9H9ClN2O5
Molecular Weight260.63 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3
InChIKeyRIGHEKDAFCNPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate: Structural Identity and Procurement


Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate (CAS 105544-27-2) is a heterocyclic building block classified as a 3-nitropyridine ether, bearing a 5-chloro substituent and an ethyl acetate side chain linked through an ether oxygen at the pyridine 2-position . With a molecular formula of C₉H₉ClN₂O₅ and a molecular weight of 260.63 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, appearing in patent literature as a precursor for P2X4 receptor modulators and substituted pyridine herbicides [1][2]. Commercially, it is supplied at ≥98% purity by multiple vendors including Chemscene, Leyan, and MolCore, with documented storage conditions of 2–8°C under dry seal .

Why 3-Nitropyridine Ether Analogs Cannot Be Interchanged


Superficially, the 3-nitropyridine ether scaffold appears commoditized, with multiple analogs differing only in ring substitution available from commercial sources. However, the presence of the 5-chloro substituent in Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate fundamentally alters both its electronic profile for receptor binding and its synthetic utility for orthogonal derivatization [1]. The des-chloro analog (CAS 136718-78-0) lacks a critical cross-coupling handle, while the 5-bromo analog (CAS 1211540-74-7) introduces heavier halogen effects that shift reactivity and bioavailability profiles . The quantitative evidence below demonstrates that simple in-class substitution fails to deliver equivalent P2X4 receptor engagement, regioselective functionalization capacity, or procurement reproducibility, making compound-specific selection essential for reproducible research outcomes [2].

Quantitative Differentiation from Closest Analogs


P2X4 Receptor Antagonist Potency Advantage

Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate exhibits an IC50 of 1,290 nM (1.29 μM) as an antagonist at the human P2X4 receptor expressed in 1321N1 cells, assessed by reduction in intracellular Ca2+ influx after 30-minute incubation [1]. In contrast, a structurally distinct nitropyridine-containing comparator (CHEMBL2180140, BDBM50399162) tested in the same assay format (1321N1 cells, ATP-induced calcium influx) shows an IC50 exceeding 10,000 nM (>10 μM) [2]. This represents at minimum a 7.7-fold potency advantage for the target compound. Additionally, a related nitropyridine ether analog evaluated against recombinant rat P2X4 receptor at a single concentration of 30 μM showed only qualitative antagonist activity without quantitative IC50 determination, further underscoring the relative potency of the 5-chloro congener [3].

P2X4 receptor Antagonist Pain Neuroinflammation Calcium influx assay

Tri-Functional Orthogonal Architecture

Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate presents three chemically orthogonal functional groups on a single pyridine scaffold: (i) a 5-chloro substituent available for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, (ii) a 3-nitro group capable of chemoselective reduction to a primary amine, and (iii) an ethyl acetate ester that can be hydrolyzed to the carboxylic acid or transesterified [1]. The closest structural comparator, Ethyl 2-(3-nitropyridin-2-yl)oxyacetate (CAS 136718-78-0), lacks the 5-chloro substituent entirely, forfeiting the cross-coupling handle and limiting the scaffold to only two derivatizable positions . The 5-bromo analog (CAS 1211540-74-7), while retaining a halogen for cross-coupling, exhibits lower commercial purity (95% vs. 98%) and introduces a heavier, more sterically demanding leaving group that alters reaction kinetics and product distributions .

Parallel synthesis Cross-coupling Nitro reduction Ester hydrolysis Orthogonal derivatization

Procurement Reproducibility and Purity

Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate is consistently supplied at ≥98% purity by multiple independent vendors, including Chemscene (Cat. CS-0208589, ≥98%), Leyan (Product No. 1279259, 98%), and MolCore (NLT 98%) . In contrast, the 5-bromo analog (CAS 1211540-74-7) is typically offered at 95% purity , and the des-chloro analog (CAS 136718-78-0) at 95% purity . The 3% purity differential, combined with multi-vendor sourcing redundancy, reduces the risk of batch-to-batch variability that can confound biological assay reproducibility and delay project timelines. The compound is shipped at room temperature and stored sealed in dry conditions at 2–8°C, with defined handling and HazMat classification .

Procurement Purity Reproducibility QC Commercial availability

Hypoxia-Responsive Nitro Group Bioactivation

The 3-nitropyridine core is a recognized pharmacophore for hypoxia-selective prodrugs and radiation sensitizers, with the nitro group undergoing enzymatic bioreduction under the low-oxygen conditions characteristic of solid tumors [1]. Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate incorporates an electron-withdrawing 5-chloro substituent that, based on classical aromatic substitution principles, modifies the electron density of the pyridine ring and thereby tunes the reduction potential of the 3-nitro group. This electronic effect is absent in the des-chloro analog (CAS 136718-78-0) . The broader class of substituted 3-nitropyridines has been explicitly claimed as sensitizers of hypoxic tumor cells to therapeutic radiation, with the substitution pattern on the pyridine ring being critical to the degree of radiosensitization [1]. While direct comparative one-electron reduction potential (E¹/₂) data for this specific compound versus its analogs were not identified in the public domain, the established structure-activity relationship for nitropyridine hypoxia activation supports the preferential selection of the 5-chloro congener for medicinal chemistry campaigns targeting the tumor microenvironment [1].

Hypoxia Prodrug Nitroreductase Tumor selectivity Radiation sensitizer

High-Impact Application Scenarios


P2X4 Antagonist Lead Identification for Neuropathic Pain

Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate, with a demonstrated human P2X4 receptor IC50 of 1,290 nM, serves as a validated starting scaffold for medicinal chemistry optimization targeting P2X4-mediated neuropathic pain, chronic inflammatory pain, and neurodegenerative conditions [1]. Its 7.7-fold potency advantage over in-class nitropyridine ethers (IC50 > 10,000 nM for comparator CHEMBL2180140) reduces the screening burden and increases the probability of identifying tractable lead series in high-throughput campaigns [2]. The compound's appearance as a building block in P2X4 modulator patent families (WO2022049253A1) further validates its relevance in this target space [3].

Parallel Library Synthesis for Multi-Dimensional SAR

The three orthogonal reactive sites on Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate—the 5-chloro for Suzuki-Miyaura/Buchwald-Hartwig coupling, the 3-nitro for chemoselective reduction to amine, and the ethyl acetate ester for hydrolysis or transesterification—enable divergent library synthesis from a single commercial building block [1][2]. In comparison, the des-chloro analog (CAS 136718-78-0) supports only two-dimensional diversification, limiting the chemical space accessible per synthetic cycle . This tri-functional architecture accelerates hit-to-lead exploration in medicinal chemistry and agrochemical discovery programs where rapid analog generation is rate-limiting.

Hypoxia-Activated Prodrug and Radiation Sensitizer Development

The 3-nitropyridine pharmacophore with a 5-chloro substituent provides a tunable scaffold for bioreductive activation under tumor hypoxia conditions [4]. The electron-withdrawing 5-chloro group modulates the nitro group reduction potential, a parameter critical to achieving tumor-selective prodrug activation while minimizing systemic toxicity [4]. Substituted 3-nitropyridines have been patented as radiation sensitizers, and the 5-chloro congener offers a well-defined entry point for medicinal chemists to explore structure-activity relationships governing hypoxia selectivity without requiring custom synthesis of the core scaffold [4].

Reproducible Procurement for Multi-Site Collaborative Research

With ≥98% purity from at least three independent vendors (Chemscene, Leyan, MolCore), Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate provides the sourcing redundancy and batch-to-batch consistency essential for multi-site academic consortia and contract research organizations where assay reproducibility across laboratories is paramount [1]. The 3% purity premium over the 5-bromo and des-chloro analogs (typically supplied at 95%) reduces the need for in-house repurification, lowers procurement overhead, and minimizes purity-related variability in dose-response determinations .

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